4-[Methyl(nitroso)amino]benzoic acid 4-[Methyl(nitroso)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 5757-76-6
VCID: VC18100139
InChI: InChI=1S/C8H8N2O3/c1-10(9-13)7-4-2-6(3-5-7)8(11)12/h2-5H,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol

4-[Methyl(nitroso)amino]benzoic acid

CAS No.: 5757-76-6

Cat. No.: VC18100139

Molecular Formula: C8H8N2O3

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

4-[Methyl(nitroso)amino]benzoic acid - 5757-76-6

Specification

CAS No. 5757-76-6
Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
IUPAC Name 4-[methyl(nitroso)amino]benzoic acid
Standard InChI InChI=1S/C8H8N2O3/c1-10(9-13)7-4-2-6(3-5-7)8(11)12/h2-5H,1H3,(H,11,12)
Standard InChI Key NTPJEFLOHNOCQH-UHFFFAOYSA-N
Canonical SMILES CN(C1=CC=C(C=C1)C(=O)O)N=O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Properties

4-[Methyl(nitroso)amino]benzoic acid is characterized by a planar benzoic acid core modified with a methylnitrosoamino group at the para position. Key physicochemical parameters include:

PropertyValueSource
CAS Number5757-76-6
Molecular FormulaC8H8N2O3\text{C}_8\text{H}_8\text{N}_2\text{O}_3
Molecular Weight180.161 g/mol
Density1.29 g/cm³
Boiling Point411.4°C at 760 mmHg
Flash Point202.6°C
LogP (Partition Coefficient)1.50

The compound’s nitroso group (N=O-\text{N}=\text{O}) introduces significant polarity, as evidenced by its high density (1.29 g/cm³) and moderate hydrophobicity (LogP = 1.50) . The planar structure facilitates π-π stacking interactions, which are critical in crystalline phases and supramolecular assemblies .

Spectroscopic Features

Infrared (IR) spectroscopy reveals strong absorption bands at 1680–1700 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid group, and 1520–1550 cm⁻¹ for the nitroso N=O vibration . Nuclear magnetic resonance (NMR) studies indicate distinct proton environments: the methyl group adjacent to the nitroso nitrogen resonates at δ 3.2–3.5 ppm, while aromatic protons appear as a doublet at δ 7.8–8.1 ppm .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 4-[methyl(nitroso)amino]benzoic acid typically involves nitrosation of 4-methylaminobenzoic acid. Kolodych et al. (2013) demonstrated a high-yield route using sodium nitrite (NaNO2\text{NaNO}_2) in acidic media :

  • Substrate Preparation: 4-Methylaminobenzoic acid is dissolved in hydrochloric acid (HCl\text{HCl}) at 0–5°C.

  • Nitrosation: Sodium nitrite is added dropwise, inducing nitroso group incorporation via electrophilic substitution.

  • Workup: The product is isolated via vacuum filtration and recrystallized from ethanol/water .

This method achieves yields exceeding 70%, with purity confirmed by high-performance liquid chromatography (HPLC) .

Advanced Methodologies

Recent patents (e.g., CN112745239A) describe solvent-controlled rearrangement reactions for nitroso derivatives . Key parameters include:

ParameterOptimal ConditionImpact on Yield
Reaction Temperature100–120°CMaximizes rate
Solvent SystemAcetonitrile/water (2.5:1)Enhances solubility
Reaction Time2–6 hoursBalances conversion and degradation

These conditions minimize side reactions, such as over-nitrosation or decarboxylation, which are common in traditional methods .

Physicochemical Stability and Photodynamic Behavior

Aqueous Stability and Protolytic Equilibria

In neutral aqueous solutions, the compound exists predominantly in its deprotonated carboxylate form (pKa4.2\text{p}K_a \approx 4.2) . Ultrafast spectroscopy studies reveal rapid protonation dynamics upon UV excitation, leading to a neutral excited-state species . This transient species undergoes intersystem crossing (ISC) to a triplet state with a lifetime of ~100 ns, capable of generating reactive oxygen species (ROS) .

Photodegradation Pathways

Under UV irradiation (λ = 290–320 nm), 4-[methyl(nitroso)amino]benzoic acid undergoes photolytic cleavage of the N–NO bond, yielding 4-methylaminobenzoic acid and nitric oxide (NO\text{NO}) . This pathway is pH-dependent, with faster degradation observed in acidic conditions (pH < 5) .

Applications in Materials Science and Photochemistry

Photoprotective and Sensor Applications

Despite structural similarities to PABA, the nitroso derivative exhibits divergent photobehavior. Unlike PABA, which forms DNA-damaging triplet states, 4-[methyl(nitroso)amino]benzoic acid’s excited-state dynamics are quenched via internal conversion (IC) with a rate constant of 2.5×1012s12.5 \times 10^{12} \, \text{s}^{-1} . This property renders it unsuitable as a sunscreen but valuable as a fluorescent probe for solvent polarity .

Catalytic and Synthetic Utility

The compound serves as a precursor in the synthesis of azo dyes and metal-organic frameworks (MOFs). Its nitroso group participates in cycloaddition reactions with alkenes, forming heterocyclic compounds under mild conditions .

Recent Advances and Future Directions

Solvent-Responsive Fluorescence

Recent studies highlight the compound’s solvent-dependent emission maxima, spanning 450–550 nm . This tunability is exploited in designing optoelectronic materials for environmental sensing .

Green Synthesis Initiatives

Efforts to reduce waste in synthesis include catalytic nitrosation using NO2\text{NO}_2-recyclable ionic liquids, achieving 85% yield with 90% atom economy .

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